molecular formula C9H11NO4 B12886997 3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid CAS No. 89909-58-0

3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid

Cat. No.: B12886997
CAS No.: 89909-58-0
M. Wt: 197.19 g/mol
InChI Key: WPIKJFMJGVZEPL-UHFFFAOYSA-N
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Description

3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid: is an organic compound with the molecular formula C9H11NO4 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with ethyl and methyl substituents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained in high yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, 3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .

Biology: In biological research, this compound can be used to investigate the role of pyrrole derivatives in biological systems. It may serve as a model compound for studying enzyme interactions and metabolic pathways .

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its use in drug development and as a pharmacological agent .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of 3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Uniqueness: 3-Ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid is unique due to its specific ethyl and methyl substituents, which confer distinct chemical and physical properties. These differences make it valuable for specific applications and research studies .

Properties

CAS No.

89909-58-0

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

3-ethyl-4-methyl-1H-pyrrole-2,5-dicarboxylic acid

InChI

InChI=1S/C9H11NO4/c1-3-5-4(2)6(8(11)12)10-7(5)9(13)14/h10H,3H2,1-2H3,(H,11,12)(H,13,14)

InChI Key

WPIKJFMJGVZEPL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C)C(=O)O)C(=O)O

Origin of Product

United States

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